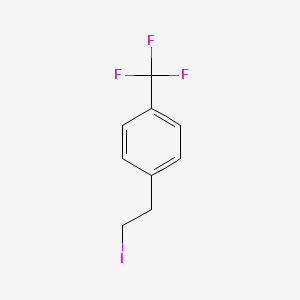

4-(2-Iodoethyl)benzotrifluoride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(2-Iodoethyl)benzotrifluoride: is a valuable reagent in organic synthesis. Its iodine atom can be used as a leaving group in nucleophilic substitution reactions, making it a versatile intermediate for constructing complex organic molecules. This compound is particularly useful in the synthesis of trifluoromethylated aromatic compounds, which are prevalent in pharmaceuticals and agrochemicals due to their metabolic stability and bioactivity .

Fluorous Synthesis

In fluorous synthesis, which is a branch of green chemistry, 4-(2-Iodoethyl)benzotrifluoride serves as a precursor for fluorous tags. These tags are used to separate reaction products from reactants and catalysts based on their differential solubility in fluorous solvents, thereby simplifying product purification and reducing waste .

Material Science

The compound’s ability to introduce trifluoromethyl groups into other molecules makes it an important chemical in the field of material science. Trifluoromethylated compounds often exhibit unique physical properties, such as increased thermal and chemical resistance, which are desirable in advanced materials and polymers .

Medicinal Chemistry

In medicinal chemistry, 4-(2-Iodoethyl)benzotrifluoride is used to synthesize trifluoromethylated analogs of biologically active molecules. The introduction of a trifluoromethyl group can significantly alter a molecule’s pharmacokinetic properties, including its metabolic stability, lipophilicity, and ability to cross biological membranes .

Catalysis

This compound can act as a ligand in transition metal catalysis, where the trifluoromethyl group can influence the electronic properties of the metal center. This can lead to enhanced catalytic activity or selectivity in various chemical transformations, such as hydrogenation, oxidation, and cross-coupling reactions .

Analytical Chemistry

In analytical chemistry, derivatives of 4-(2-Iodoethyl)benzotrifluoride can be used as internal standards or calibration compounds in mass spectrometry. Their unique mass fragmentation patterns aid in the identification and quantification of complex mixtures .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Finally, in NMR spectroscopy, 4-(2-Iodoethyl)benzotrifluoride can be used to introduce fluorine atoms into molecules, allowing for the study of molecular structures and dynamics using ^19F NMR, which provides high sensitivity and unique insights due to the high gyromagnetic ratio of fluorine .

Mecanismo De Acción

Target of Action

It’s known that most drugs exert their effects by binding to a receptor

Mode of Action

It has been mentioned that 4-iodobenzotrifluoride undergoes aminocarbonylation in dmf using phosphoryl chloride to give n,n-dimethyl-(4-trifluoromethyl)benzamide . This suggests that 4-(2-Iodoethyl)benzotrifluoride may interact with its targets in a similar manner.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .

Propiedades

IUPAC Name |

1-(2-iodoethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3I/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZXEFNIPPUVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCI)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593418 | |

| Record name | 1-(2-Iodoethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Iodoethyl)benzotrifluoride | |

CAS RN |

178685-14-8 | |

| Record name | 1-(2-Iodoethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

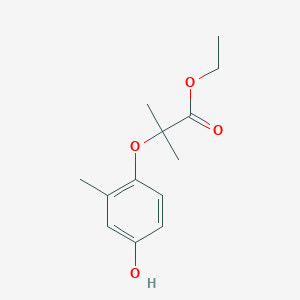

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

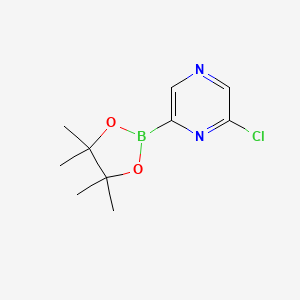

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone](/img/structure/B1603401.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B1603406.png)